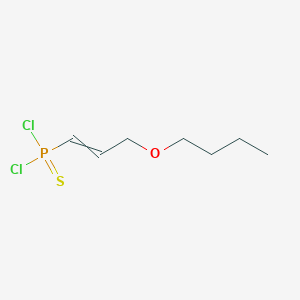
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a butoxyprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-butoxyprop-1-ene with phosphorus trichloride and sulfur. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic esters.
Substitution: The chlorine atoms in the phosphonothioic dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Phosphonothioic acids.
Reduction: Phosphonothioic esters.
Substitution: Various substituted phosphonothioic derivatives, depending on the nucleophile used.
Scientific Research Applications
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic esters and acids.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3-Butoxyprop-1-en-1-yl)phosphonic dichloride: Similar structure but lacks the sulfur atom.
(3-Butoxyprop-1-en-1-yl)phosphonothioic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(3-Butoxyprop-1-en-1-yl)phosphonothioic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a dichloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
92886-36-7 |
|---|---|
Molecular Formula |
C7H13Cl2OPS |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3-butoxyprop-1-enyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13Cl2OPS/c1-2-3-5-10-6-4-7-11(8,9)12/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
TWSNWCMNHSBFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CP(=S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


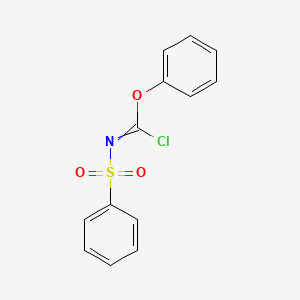
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
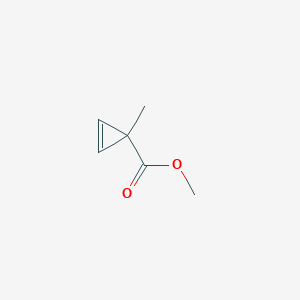
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
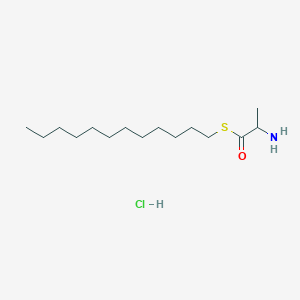
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
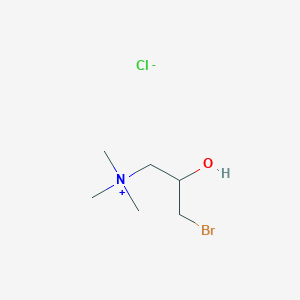
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
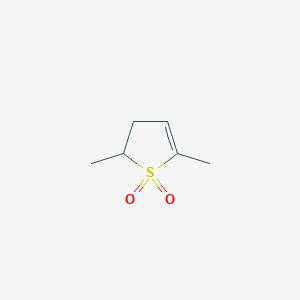
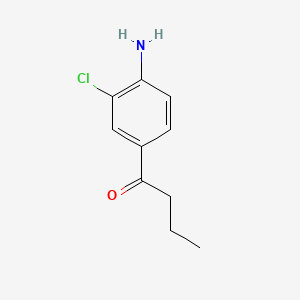
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)


